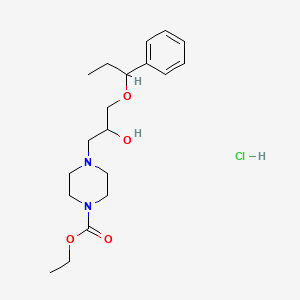

![molecular formula C13H14F3N3O5S B2763803 ethyl 1-isopropyl-6-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1396779-52-4](/img/structure/B2763803.png)

ethyl 1-isopropyl-6-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Overview

Description

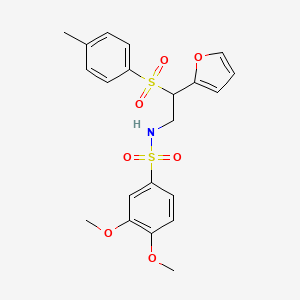

The compound “ethyl 1-isopropyl-6-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate” is a complex organic molecule. It contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring. This core is substituted at various positions with an ethyl group, an isopropyl group, and a trifluoromethylsulfonyloxy group .

Synthesis Analysis

While the specific synthesis of this compound is not detailed in the literature, it may involve several steps including the formation of the pyrazolo[3,4-b]pyridine core, followed by various substitution reactions . The trifluoromethylsulfonyloxy group could potentially be introduced using a radical approach .Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the electron-withdrawing nature of the trifluoromethylsulfonyloxy group, which could affect the reactivity and stability of the molecule .Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the trifluoromethylsulfonyloxy group, which is known to participate in various types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethylsulfonyloxy group could impart unique physicochemical properties due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications

- Application : Ethyl 1-isopropyl-6-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been investigated as a plasticizer in zinc-ion conducting polymer blend electrolytes. These electrolytes, composed of polyethylene oxide (PEO) and polyvinylidene fluoride (PVdF), exhibit enhanced ionic conductivity when doped with this compound .

- Application : While not directly studied for this specific compound, indole derivatives play crucial roles in plant hormones (e.g., indole-3-acetic acid) and other biological processes .

- Application : Ethyl 1-isopropyl-6-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo catalytic protodeboronation, leading to formal anti-Markovnikov alkene hydromethylation. This transformation has been applied to natural products like (−)-Δ8-THC and cholesterol .

- Application : The protodeboronation of this compound has been employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B, both alkaloids with interesting pharmacological properties .

- Application : Pinacol boronic esters, including this compound, offer stability, ease of handling, and broad functional group compatibility. They serve as valuable building blocks for Suzuki–Miyaura couplings, oxidations, aminations, and more .

Ionic Conductive Polymer Electrolytes

Biological and Clinical Applications

Hydromethylation of Alkenes

Total Synthesis of Alkaloids

Stable Boron Chemistry

Trifluoromethyl Radical Precursor

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 1-propan-2-yl-6-(trifluoromethylsulfonyloxy)pyrazolo[3,4-b]pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N3O5S/c1-4-23-12(20)8-5-10(24-25(21,22)13(14,15)16)18-11-9(8)6-17-19(11)7(2)3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYDKSXKYBLGPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC2=C1C=NN2C(C)C)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-isopropyl-6-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2763721.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2763722.png)

![ethyl 4-[3-(2-amino-2-oxoethyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl]benzoate](/img/structure/B2763725.png)

![[2-(2-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2763727.png)

![1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2763730.png)

![N-(3-fluoro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2763732.png)

![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2763735.png)

![Ethyl (2Z)-2-amino-2-[(2-cyclohexylacetyl)hydrazinylidene]acetate](/img/structure/B2763736.png)

![(E)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2763738.png)